2-Chloro-4-iodotoluene

説明

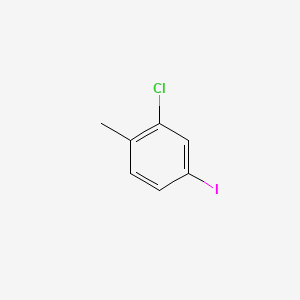

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYASWQMTNNSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232740 | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-48-4 | |

| Record name | 2-Chloro-4-iodo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategies for Regioselective Halogenation of Toluene Derivatives

The synthesis of di-substituted toluenes like 2-chloro-4-iodotoluene requires precise control over the position of halogenation. The methyl group of toluene (B28343) is an ortho-, para-directing activator for electrophilic aromatic substitution, while the chlorine atom is an ortho-, para-directing but deactivating substituent. askfilo.com This interplay of electronic effects is a key consideration in designing synthetic routes.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing halogen atoms onto an aromatic ring. wikipedia.org The synthesis of this compound can be approached by first preparing a monosubstituted toluene and then introducing the second halogen.

One common strategy involves the iodination of 4-chlorotoluene (B122035). This reaction typically employs molecular iodine in the presence of an oxidizing agent, such as potassium peroxodisulfate, in a solvent like acetonitrile. The reaction is generally heated to facilitate the electrophilic substitution, selectively introducing the iodine atom at the ortho position relative to the activating methyl group.

Alternatively, the synthesis can commence with the chlorination of 2-iodotoluene (B57078). This involves treating 2-iodotoluene with chlorine gas or a chlorinating agent like N-chlorosuccinimide. Careful control of reaction conditions is necessary to favor the desired para-chlorination relative to the methyl group.

The reactivity of halogens in electrophilic aromatic substitution follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org Direct iodination is often challenging due to the low electrophilicity of molecular iodine. babafaridgroup.edu.in Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. libretexts.org

Aromatic Nitration and Sulfonation as Precursors

Aromatic nitration and sulfonation are also key electrophilic aromatic substitution reactions. wikipedia.org For instance, nitration of toluene can lead to a mixture of ortho- and para-nitrotoluene. These nitro compounds can then be reduced to the corresponding anilines, which are precursors for diazotization reactions.

The diazotization of aromatic amines, followed by a Sandmeyer or related reaction, is a versatile and widely used method for the synthesis of aryl halides. wikipedia.orglibretexts.orgnumberanalytics.com This approach offers high regioselectivity as the position of the halogen is determined by the initial position of the amino group.

The synthesis of this compound can be achieved starting from 4-chloro-2-aminotoluene. This amine is first converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt can then be treated with potassium iodide (KI) to introduce the iodine atom, yielding this compound. masterorganicchemistry.comdoubtnut.com This is a classic method for preparing aryl iodides from diazonium salts. masterorganicchemistry.com

Similarly, the Sandmeyer reaction can be used to introduce a chlorine atom. wikipedia.org This involves treating the diazonium salt with copper(I) chloride (CuCl). masterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 1: Conventional Diazotization Reactions

| Starting Material | Reagents | Product |

|---|---|---|

| 4-Chloro-2-aminotoluene | 1. NaNO₂, HCl2. KI | This compound |

Data sourced from multiple studies on Sandmeyer and diazotization reactions. wikipedia.orglibretexts.orgnumberanalytics.commasterorganicchemistry.comdoubtnut.com

An alternative to the use of aqueous nitrous acid is the use of alkyl nitrites, such as tert-butyl nitrite, in organic solvents. scirp.orgnih.govacs.org This method can be advantageous for substrates that are sensitive to strong aqueous acids. The reaction of an arylamine with an alkyl nitrite in the presence of a metal halide can directly yield the corresponding aryl halide. scirp.orgacs.org For example, arylamines can be converted to aryl halides in a one-pot reaction with sodium nitrite and N-halosuccinimide in DMF, avoiding the need for strong acids or metals. researchgate.net

Recent developments have focused on greener and more efficient diazotization-iodination procedures. These include the use of ionic liquids, ijcce.ac.irresearchgate.net solid-supported reagents like cellulose (B213188) sulfuric acid, sid.ir and solvent-free grinding methods. kashanu.ac.irtpu.ru These methods often lead to stable diazonium salts that can be easily converted to aryl iodides in good yields. ijcce.ac.irsid.irkashanu.ac.irtpu.ru

Direct Iodination Protocols for Activated Aromatic Compounds

Direct iodination of aromatic compounds that are activated towards electrophilic substitution is a more direct approach. researchgate.net However, due to the low reactivity of iodine, an oxidizing agent is generally required. babafaridgroup.edu.inlibretexts.org

Various reagent systems have been developed for the direct iodination of activated arenes. These include:

Iodine in the presence of nitric acid and acetic acid. babafaridgroup.edu.in

Iodine with silver nitrite (B80452). researchgate.net

A combination of hydroiodic acid and potassium permanganate. researchgate.net

Molecular iodine with an oxidant like potassium peroxodisulfate.

Elemental iodine activated by reagents like Selectfluor™. organic-chemistry.org

These methods can provide good yields of iodinated products, and the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. researchgate.netorganic-chemistry.org For instance, the iodination of toluene (B28343) with iodine and nitric acid yields a mixture of o- and p-iodotoluene. wikipedia.org

Table 2: Reagents for Direct Iodination of Aromatic Compounds

| Reagent System | Substrate Type | Reference |

|---|---|---|

| I₂ / HNO₃ / AcOH | Activated aromatics | babafaridgroup.edu.in |

| I₂ / AgNO₂ | Alkylbenzenes | researchgate.net |

| HI / KMnO₄ | Aromatic amines | researchgate.net |

| I₂ / K₂S₂O₈ | 4-Chlorotoluene (B122035) |

Development and Optimization of Novel Synthetic Routes to Dihalo Toluene Systems

Cross-Coupling Reactions Involving 2-Chloro-4-iodotoluene

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is a key feature exploited in cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 4-position.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction can be directed to selectively occur at the iodine-bearing carbon. The higher reactivity of the C-I bond compared to the C-Cl bond allows for chemoselective coupling. This selectivity is attributed to the lower bond dissociation energy of the C-I bond.

Studies have shown that in palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids, this compound and its isomers serve as effective arylating agents. The reaction typically proceeds under mild conditions, often in the presence of a palladium catalyst and a base. The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General representation of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Research has demonstrated the successful coupling of various arylboronic acids with halogenated toluenes. mdpi.com While specific studies focusing exclusively on this compound are part of broader investigations, the principles of regioselective coupling are well-established for dihaloarenes.

Table 1: Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst System | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)₂ / Ligand | 2-Chloro-4-aryl-toluene | Selective C-I bond activation | |

| 4-Iodotoluene | Phenylboronic acid | Palladium-loaded nanotubes | 4-Methylbiphenyl | Demonstrates reactivity of C-I bond |

Sonogashira Cross-Coupling Reaction Pathways

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation for this compound. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction preferentially occurs at the more reactive C-I bond. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net

The general reaction involves the coupling of this compound with a terminal alkyne to yield a 2-chloro-4-alkynyltoluene. Copper-free Sonogashira protocols have also been developed and are effective for the alkynylation of aryl halides. wikipedia.orgua.es

Research on related dihalogenated benzenes has shown that selective Sonogashira coupling at the iodine-substituted position is highly efficient. acs.org For instance, the coupling of various aryl iodides with terminal alkynes proceeds with good to excellent yields under mild conditions. researchgate.net

Table 2: Conditions for Sonogashira Cross-Coupling of Iodotoluene Derivatives

| Iodotoluene Derivative | Alkyne Partner | Catalyst System | Solvent / Base | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] ionic liquid | 95% | researchgate.net |

| 2-Iodotoluene (B57078) | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] ionic liquid | 96% | researchgate.net |

Exploration of Heck, Stille, and Negishi Coupling Reactivity

The Heck, Stille, and Negishi reactions represent other palladium-catalyzed cross-coupling methods that can be applied to this compound.

The Heck reaction involves the coupling of an aryl halide with an alkene. For dihaloarenes like this compound, the reaction is expected to proceed selectively at the C-I bond. asianpubs.org Studies on polyhaloarenes have shown that iodo groups can be selectively reacted in the presence of bromo and chloro substituents. sci-hub.box

The Stille reaction couples an organohalide with an organotin compound. researchgate.netikm.org.my This reaction is known for its tolerance of a wide range of functional groups. In the context of this compound, the greater reactivity of the C-I bond would again direct the coupling to the 4-position. rsc.orgcore.ac.uk For example, a regioselective double Stille coupling has been reported for 1-bromo-4-chloro-2-iodobenzene, highlighting the differential reactivity of halogens. rsc.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgchemeurope.comnumberanalytics.com This reaction is highly effective for the formation of C-C bonds and can be applied to substrates like this compound, with the expectation of selective reaction at the C-I bond. wikipedia.orgchemeurope.com The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgwikiwand.com

Nucleophilic and Electrophilic Substitution Pathways of Halogen Atoms

The halogen atoms in this compound can participate in nucleophilic and electrophilic substitution reactions.

In nucleophilic aromatic substitution (SNAAr) , the electron-withdrawing nature of the chlorine atom can activate the ring for attack by nucleophiles, although the conditions required are typically harsh. The iodine atom is a good leaving group in such reactions. cymitquimica.com The chlorine at the para position to the methyl group in the related 4-chloro-2-iodotoluene (B1360293) activates the ortho position for nucleophilic substitution.

Electrophilic aromatic substitution on the this compound ring is directed by the existing substituents. The methyl group is an ortho, para-director and activating, while the halogens are ortho, para-directing but deactivating. Further substitution would be influenced by the combined electronic and steric effects of these groups. For instance, the iodination of 4-chlorotoluene (B122035) using molecular iodine and an oxidizing agent selectively introduces iodine at the ortho position to the methyl group.

Oxidative Transformations of Iodoarenes, Including Analogues of this compound

The iodine atom in iodoarenes, including this compound, can be oxidized to form hypervalent iodine compounds. These reagents are valuable in organic synthesis for various transformations. acs.org For example, iodoarenes can be converted to (dichloroiodo)arenes or (difluoroiodo)arenes. acs.org The conversion to (difluoroiodo)arenes is often favored for iodoarenes with electron-donating groups. acs.org

The methyl group of iodotoluenes can also be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, which would transform this compound into 2-chloro-4-iodobenzoic acid. wikipedia.org

Studies on Radical-Mediated Processes and Reaction Intermediates

This compound can participate in radical-mediated reactions. The C-I bond is susceptible to homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to form an aryl radical. This radical can then engage in subsequent reactions. For example, a metal-free borylation of aryl iodides has been shown to proceed via a radical mechanism where pyridine (B92270) stabilizes the initially formed boryl radicals. thieme-connect.com

The formation of radical intermediates is also implicated in certain deamination reactions used to synthesize haloarenes. journals.co.za Furthermore, recent studies have shown that π-coordination of chloroarenes to chromium can facilitate radical coupling reactions with arenes. oup.com

Applications of 2 Chloro 4 Iodotoluene in Advanced Organic Synthesis and Materials Science

2-Chloro-4-iodotoluene as a Key Building Block for Complex Molecular Architectures

This compound is a valuable precursor for creating intricate molecular structures. guidechem.com Its utility stems from the differential reactivity of its two halogen atoms, which enables selective functionalization. The presence of both chlorine and iodine provides chemists with the opportunity to perform a variety of chemical transformations, introducing these halogens into different molecules to build complex frameworks. guidechem.com This characteristic is particularly useful in the construction of rigid molecular scaffolds, which are of interest for applications in medicinal chemistry and materials science. thieme-connect.com

Utilization in the Synthesis of Pharmaceutical Intermediates

The pharmaceutical industry frequently employs this compound as a key intermediate in the synthesis of various pharmaceutical compounds. guidechem.comlookchem.com The distinct structure of this compound facilitates the creation of complex organic molecules that are essential for the development of new drugs. lookchem.com For instance, it can be used in the synthesis of certain antiseptic and antimicrobial agents. ontosight.ai The introduction of iodine into organic molecules, a key feature of this compound, is known to impart antimicrobial properties. ontosight.ai Furthermore, its derivatives are explored in the synthesis of bioactive compounds, where the halogenated nature can enhance lipophilicity and biological activity, crucial factors in drug development. Research has shown its potential as a building block in the synthesis of novel anticancer agents.

Role in Agrochemical Development

In the field of agrochemicals, this compound serves as an important building block for the synthesis of various agricultural chemicals. guidechem.comlookchem.com Its reactivity and structural features contribute to the development of effective and targeted agrochemical products. lookchem.com The ability to introduce both chlorine and iodine into a molecule allows for the fine-tuning of the biological activity and physical properties of the final product, which is essential for creating potent and selective pesticides and herbicides. ontosight.ai

Contributions to Electronic Chemistry and Advanced Materials

The unique properties of this compound also lend themselves to applications in electronic chemistry and the development of advanced materials. cymitquimica.com The halogenation pattern on the aromatic ring can be leveraged to create materials with specific, desirable characteristics. These characteristics can include enhanced thermal stability or specific electronic properties. For example, halogenated aromatic compounds are utilized in the production of polarizing films for liquid crystal displays (LCDs) and other electronic materials.

Synthesis of Biphenyl (B1667301) Derivatives and Other Complex Carbon-Carbon Bond Formations

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biphenyl derivatives and other complex carbon-carbon bonds. nih.gov The iodine atom, being more reactive than the chlorine atom in these reactions, allows for selective coupling. This regioselectivity is crucial for the controlled synthesis of unsymmetrical biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. nih.govnih.gov For example, this compound can be reacted with a variety of boronic acids in the presence of a palladium catalyst to yield the corresponding biphenyl derivatives. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6ClI | nih.gov |

| Molecular Weight | 252.48 g/mol | nih.gov |

| Appearance | Pale yellow solid | ontosight.ai |

| CAS Number | 83846-48-4 | nih.gov |

| Solubility | Slightly soluble in water, highly soluble in organic solvents | ontosight.ai |

Spectroscopic and Computational Elucidation of 2 Chloro 4 Iodotoluene Properties and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like 2-chloro-4-iodotoluene. ornl.govnorthwestern.edu These ab initio methods, meaning "from first principles," solve the Schrödinger equation to determine the wavefunctions of electrons within a molecule, providing insights into its geometry, energy levels, and reactivity without reliance on empirical data. ornl.govlsu.edu For complex systems, approximations are necessary to make the calculations computationally feasible. ornl.gov

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed. uva.essemanticscholar.org For instance, geometry optimizations using B3LYP and MP2 methods with a 6-311++G(2d,2p) basis set have been used to predict the molecular geometry and rotational constants of similar halogenated toluenes. uva.es Such calculations can predict thermochemical data, potential energy surfaces, and various spectra. lsu.edu The interaction energies, which can be decomposed into electrostatic, Pauli repulsion, and orbital interaction terms, are crucial for understanding intermolecular forces like π-π stacking in halogenated aromatic systems. semanticscholar.org

Table 1: Representative Quantum Chemical Calculation Methods and Applications

| Calculation Method | Basis Set | Properties Calculated | Application Example |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(2d,2p) | Molecular geometry, rotational constants | Predicting the structure of 2-chloro-4-fluorotoluene (B151448) uva.es |

| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(2d,2p) | Molecular geometry, rotational constants | Predicting the structure of 2-chloro-4-fluorotoluene uva.es |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ(-PP) | Bond lengths, bond angles, interaction energies | Studying halogen bonding in complexes with toluene (B28343) mdpi.com |

Analysis of Internal Rotation and Torsional Barriers in Halogenated Toluene Derivatives

The internal rotation of the methyl group in toluene and its derivatives is a key feature influencing their spectroscopic and dynamic properties. uva.es The presence of halogen substituents on the aromatic ring significantly affects the potential energy barrier to this internal rotation. scitation.org

In halogenated toluenes, the barrier to internal rotation is influenced by steric and electronic effects. scitation.orguni-hannover.de For ortho-substituted toluenes, repulsive steric interactions between the halogen's lone pair and the methyl C-H bonds are a dominant factor. scitation.orgresearchgate.net As the size of the halogen atom at the ortho position increases (from F to I), the barrier to internal rotation also increases due to greater steric hindrance. uni-hannover.dersc.org For example, the V3 potential barrier in o-iodotoluene is significantly higher than in o-chlorotoluene. rsc.org

In cases where steric interactions are less significant, the difference in π-bond order between the two carbon-carbon bonds of the ring adjacent to the methyl group becomes the primary determinant of the barrier height. scitation.org

Table 2: Torsional Barriers (V₃) for select o-Halogenated Toluenes

| Compound | Torsional Barrier (cm⁻¹) |

|---|---|

| o-Fluorotoluene | ~220 rsc.org |

| o-Chlorotoluene | ~469 uva.es |

| o-Bromotoluene | Not specified |

Nuclear Quadrupole Coupling Studies and Hyperfine Interactions in Halo-substituted Toluene Systems

Nuclei with a spin quantum number I > 1/2, such as chlorine (³⁵Cl, ³⁷Cl) and iodine (¹²⁷I), possess an electric quadrupole moment. uva.esrsc.org This moment interacts with the electric field gradient at the nucleus, which is determined by the surrounding electron distribution. semanticscholar.org This interaction, known as nuclear quadrupole coupling, leads to a splitting of rotational energy levels, resulting in a hyperfine structure in the rotational spectrum. uva.esrsc.org

The analysis of this hyperfine structure provides detailed information about the electronic environment of the halogen atom. semanticscholar.org The nuclear quadrupole coupling constants (NQCCs), derived from the spectra, can be used to determine the populations of the halogen's valence p-orbitals. rsc.org This, in turn, reveals the ionic character of the C-X (carbon-halogen) bond and the extent of π-character (double bond character), which relates to the +M (mesomeric) and -I (inductive) effects of the substituent. rsc.orgsemanticscholar.org For instance, in o-halotoluenes, the π-character of the C-X bond remains relatively constant at about 4%, while the ionic character decreases from chlorine (30%) to bromine (23%) and iodine (13%). rsc.org

These studies are crucial for understanding substituent effects on the electronic structure of the aromatic ring. rsc.org

Theoretical Investigations of Photodissociation Dynamics and Mechanisms

The photodissociation of aryl halides, including iodotoluenes, is a fundamental process in which the absorption of ultraviolet (UV) light leads to the cleavage of the carbon-halogen bond. aip.org Theoretical investigations, often employing high-level ab initio calculations like MS-CASPT2/CASSI-SO, are used to map the potential energy surfaces of the ground and excited electronic states involved in the dissociation. aip.org

Upon UV excitation, the molecule is promoted to an excited electronic state. aip.orgrsc.org The subsequent dynamics, including intersystem crossing (ISC) and internal conversion (IC) between different electronic states, determine the final products. aip.org In the case of iodotoluenes, photolysis typically results in the formation of a tolyl radical and an iodine atom, which can be in either its ground electronic state (I) or spin-orbit excited state (I*). aip.org

The position of the substituents on the phenyl ring influences the photodissociation dynamics. aip.org Theoretical studies help to elucidate the specific mechanisms and reaction channels, explaining how factors like methyl group position and the nature of the halogen atom affect the branching ratios of the products and their kinetic energy distributions. aip.org For example, studies on iodotoluene isomers have identified multiple photodissociation channels, including fast and slow pathways leading to the ground state iodine atom and a separate channel for the excited iodine atom. aip.org

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and, consequently, the gas-phase molecular structure of a compound. uva.eskent.edu It is particularly powerful for studying molecules with internal motions, such as the methyl group rotation in this compound. uva.es

In these systems, the internal rotation of the methyl group causes fine splittings in the rotational transitions. uva.es By analyzing these splittings, the potential barrier hindering the rotation can be accurately determined. uva.esd-nb.info Furthermore, for molecules containing quadrupolar nuclei like chlorine and iodine, microwave spectroscopy resolves the hyperfine structure caused by nuclear quadrupole coupling. uva.esrsc.org This allows for the determination of nuclear quadrupole coupling constants, which provide insight into the electronic environment of the halogen atoms. rsc.orgsemanticscholar.org The combination of experimental data from molecular jet Fourier transform microwave spectroscopy with quantum chemical calculations allows for a detailed characterization of the conformational landscape and internal dynamics of halogenated toluenes. uva.esresearchgate.net

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, forming a molecular ion (M⁺). gbiosciences.com This molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals. gbiosciences.com

The resulting mass spectrum is a plot of ion abundance versus m/z, which constitutes the molecule's fragmentation pattern. scienceready.com.au This pattern is a unique fingerprint that can be used for structural elucidation. scienceready.com.augbiosciences.com Key fragmentation pathways for halogenated compounds include the loss of the halogen atom or the loss of a hydrogen halide (HX). miamioh.edu The presence of chlorine and bromine is often indicated by characteristic isotopic patterns (M+2 peaks). miamioh.edu For this compound, significant fragments would be expected from the loss of I, Cl, and potentially the entire C7H6Cl or C7H6I radical. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. libretexts.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Toluene |

| 2-chloro-4-fluorotoluene |

| o-Fluorotoluene |

| o-Chlorotoluene |

| o-Bromotoluene |

| o-Iodotoluene |

| Benzene (B151609) |

| 3-methylindole |

| 2-methylpropene |

| m-fluorotoluene |

| 2-thiophenecarboxaldehyde |

| 2-butynoic acid |

| tetrolyl fluoride |

| 1-chloro-2-butyne |

| 3-pentyn-1-ol |

| 4-hexyn-3-ol |

| 2- and 3-nitrobenzonitrile |

| CF2I2 |

| C2F4 |

| CF2BrCF2I |

| CF2ICF2I |

| Cycloheptatriene |

| Benzyl Chloride |

| Chlorotoluene |

| n-Propylbenzene |

| Propargyl Bromide |

| Fluorotoluene |

| Bromotoluene |

| 2,6-difluorotoluene |

| 3,5-difluorotoluene |

| 2,4-difluorotoluene |

| 2,4-dimethylfluorobenzene |

| 4-fluorotoluene |

| 4-chlorotoluene (B122035) |

| 2,3-difluorotoluene |

| 2,5-difluorotoluene |

| 3,4-difluorotoluene |

| 2,3,4-trifluorotoluene |

| 2,4,5-trifluorotoluene |

| 2-fluoro-4-chlorotoluene |

| m-chlorotoluene |

| p-chlorotoluene |

| p-bromotoluene |

| p-iodotoluene |

| m-methylanisole |

| m-cresol |

| m-tolualdehyde |

| 2,6-dimethylfluorobenzene |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| Hexane |

| 3-Methylbutyramide |

| n-Butylamine |

| n-Methylbenzylamine |

| Naphthalene |

| 2-Butenoic acid |

| Ethyl acetate |

| 5-chloro-2-iodotoluene |

| 4-chloro-2-iodotoluene (B1360293) |

| 2-chloro-5-iodotoluene |

| Cl-IB-MECA |

| Toluene-2,3-diisocyanate |

| Benzyl chloride |

| 2-Chloroethyl ethyl sulfide |

| Alaninamide |

| Thymol |

| Carvacrol |

| Menthol |

| Menthone |

| 1,2,3,4-tetrahydroquinoline |

| 5-fTU |

| 5-clTU |

| 5-brTU |

| 5-iTU |

| CF3Cl |

| CF3Br |

| CF3I |

| Halothane |

| Sevoflurane |

| C6F6 |

| 4-CF3-benzophenone |

| (2-Chloro-4-iodophenyl)methanamine hydrochloride |

| 2-chloro-4-iodophenyl |

| 4-chloro-1-iodo-2-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| Benzene, 2-chloro-4-iodo-1-methyl- |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

| 2-chloro-4-iodo-1-methylbenzene |

|

Advanced NMR and IR Spectroscopy for Reaction Monitoring and Structural Confirmation

The precise characterization of molecular structures and the real-time observation of chemical transformations are fundamental to modern chemical synthesis and process development. For a substituted aromatic compound like this compound, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide an indispensable toolkit. These methods offer detailed structural insights and allow for the dynamic monitoring of reactions, ensuring structural integrity and optimizing reaction kinetics. rptu.debruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating molecular structures and quantifying species in a reacting mixture, often without the need for prior calibration. rptu.de Its application ranges from the basic confirmation of the compound's constitution to sophisticated in-situ monitoring of reaction progress. iastate.edu

Structural Confirmation

The structure of this compound is unequivocally confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the substitution pattern of the aromatic ring. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The methyl group protons would appear as a singlet in the upfield region. The electronic effects of the chloro (electron-withdrawing) and iodo (electron-withdrawing and deshielding) substituents influence the precise chemical shifts of the aromatic protons. vulcanchem.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons (four substituted and two proton-bearing). The carbons bonded to the halogens (C-Cl and C-I) are significantly shifted downfield due to the electronegativity and heavy atom effects.

2D NMR Techniques: Advanced 2D NMR experiments provide definitive connectivity information, resolving any ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, showing correlations between adjacent protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity of quaternary (non-protonated) carbons. For instance, correlations would be observed from the methyl protons to the C1, C2, and C6 carbons of the aromatic ring, confirming the methyl group's position.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Structural Fragment |

| ¹H | ~2.3-2.4 | Singlet (s) | -CH₃ |

| ¹H | ~7.1-7.8 | Doublet (d), Doublet of Doublets (dd) | Aromatic C-H |

| ¹³C | ~20-22 | Quartet (q) in off-resonance | -CH₃ |

| ¹³C | ~90-95 | Singlet (s) in off-resonance | C-I |

| ¹³C | ~130-145 | Doublet (d) or Singlet (s) in off-resonance | Aromatic C-H & C-Cl/C-CH₃ |

Reaction Monitoring

NMR spectroscopy is exceptionally well-suited for monitoring the progress of chemical reactions in-situ. iastate.edu By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products over time. nih.gov This is particularly valuable for reactions involving this compound, such as Suzuki-Miyaura coupling or nucleophilic substitution reactions.

During a reaction, the characteristic signals of this compound will decrease in intensity, while new signals corresponding to the product will appear and grow. For example, in a Suzuki coupling where the iodine atom is replaced by an aryl group, the following changes would be observed:

The disappearance of the specific aromatic proton patterns of the starting material.

The appearance of new aromatic signals corresponding to the newly formed biaryl product.

A potential shift in the methyl proton singlet's position due to the changed electronic environment.

Modern techniques like FlowNMR or pseudo-2D kinetic experiments allow for automated and precise data acquisition, facilitating the determination of reaction rates and mechanistic insights. bruker.comosf.iorsc.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is highly useful for identifying functional groups and confirming molecular structure.

Structural Confirmation

The IR spectrum of this compound displays a series of absorption bands that confirm its key structural features. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group appears just below 3000 cm⁻¹. pressbooks.pubuc.edu

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1600-1475 cm⁻¹ region. uc.edu

C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range are highly characteristic of the substitution pattern on the benzene ring.

C-Halogen Stretching: The vibrations for the C-Cl and C-I bonds are found in the lower frequency (fingerprint) region of the spectrum. C-Cl stretching typically occurs in the 800-600 cm⁻¹ range, while the heavier C-I bond stretches at an even lower frequency, often below 600 cm⁻¹. uc.edu

The following table lists the characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3050 | Medium-Strong |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Weak-Medium |

| C-H Bends (in-plane and out-of-plane) | 1450-690 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

Reaction Monitoring

In-situ IR spectroscopy, often using Attenuated Total Reflectance (ATR) probes, can effectively monitor reactions in real-time. researchgate.net By focusing on a specific, well-resolved absorption band of a reactant or product, the progress of the reaction can be tracked. For a reaction involving this compound, one could monitor the decrease in the intensity of a characteristic band, such as a C-H out-of-plane bend or the C-I stretching vibration. Concurrently, the appearance of a new band, for instance, a C-N stretch in a substitution reaction with an amine, would signal the formation of the product. This provides valuable kinetic data and helps in determining the reaction endpoint.

Mechanistic Studies of 2 Chloro 4 Iodotoluene and Analogues in Biochemical Contexts

Investigation of Molecular Interactions with Enzymes and Proteins

The interaction of small molecules with enzymes and proteins is a cornerstone of pharmacology and toxicology. Halogenated aromatic compounds, including derivatives of toluene (B28343), exhibit unique interaction profiles governed by the nature and position of the halogen substituents.

The presence of chlorine and iodine on the toluene ring of 2-Chloro-4-iodotoluene introduces specific electronic and steric features that dictate its binding to macromolecular targets. The iodine atom, in particular, is a potent halogen bond donor. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom, which are frequently found in the backbones or side chains of amino acids in proteins. acs.org The strength of this interaction increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than chlorine. acs.org

The hydrophobicity imparted by the halogen atoms also influences molecular interactions. The chloro and iodo substituents increase the lipophilicity of the toluene scaffold, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within proteins. rsc.org Research on other halogenated compounds has shown that these interactions can be critical for enzyme inhibition. For example, 4-Chloro-2-iodotoluene (B1360293) has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which is likely mediated by a combination of hydrophobic and specific halogen-driven interactions within the enzyme's active site.

Table 1: Influence of Halogen Substituents on Molecular Interactions

| Interaction Type | Chlorine | Iodine | General Effect on Protein Binding |

| Halogen Bonding | Weak Donor | Strong Donor | Can provide specificity and increase affinity by interacting with Lewis basic residues (e.g., C=O, -OH, -NH2). acs.org |

| Hydrophobicity | Increases | Increases | Enhances binding to hydrophobic pockets and can improve membrane permeability. rsc.org |

| Steric Effects | Moderate | Large | Can influence the fit of the molecule into a binding site, potentially enhancing or hindering interaction. |

| Electronic Effects | Electron-withdrawing | Electron-withdrawing (less than Cl) | Modulates the electron density of the aromatic ring, affecting pi-stacking and other electronic interactions. researchgate.net |

Chemical Modulation of Biochemical Pathways by Halogenated Aromatic Scaffolds

The structural motifs of halogenated aromatic compounds are found in numerous bioactive molecules that can modulate various biochemical pathways. rsc.org Their ability to act as inhibitors, activators, or allosteric modulators stems from the specific interactions described in the previous section.

Halogenated spirooxindoles, for example, have been shown to exert anticancer effects through multiple mechanisms, including the inhibition of kinases and the disruption of protein-protein interactions like the p53-MDM2 interaction. nih.govresearchgate.net This highlights the potential for halogenated scaffolds to interfere with signaling cascades that are crucial for cell proliferation and survival. The introduction of halogens can enhance the binding affinity of these scaffolds to their targets, leading to more potent biological activity. nih.gov

In the context of glycerolipid metabolism, halogenation has been a key strategy in developing selective inhibitors for enzymes like phospholipase D (PLD). nih.gov Structural modifications, including halogenation, on a given scaffold led to the identification of highly potent and selective inhibitors, demonstrating that the strategic placement of halogens can fine-tune the interaction with a specific enzyme isoform. nih.gov

While specific studies on this compound's modulation of biochemical pathways are limited, its structure suggests it could participate in similar interactions. The halogenated toluene core could serve as a scaffold for designing modulators of various enzymatic and signaling pathways. For instance, the TodS-TodT two-component system, a bacterial sensor for aromatic compounds, is known to be activated by toluene and some of its halogenated derivatives, leading to the expression of catabolic enzymes. pnas.org While o-iodotoluene was found not to be an inducer, this demonstrates that halogenated toluenes can interact with regulatory proteins and influence gene expression. pnas.org

Table 2: Potential Modulation of Biochemical Pathways by Halogenated Aromatic Scaffolds

| Pathway/Target Class | Mechanism of Modulation by Halogenated Scaffolds | Potential Relevance for this compound |

| Kinase Signaling | Competitive inhibition at the ATP-binding site, often involving halogen bonding to the hinge region. acs.orgnih.gov | The scaffold could be adapted to target specific kinases involved in cell signaling. |

| Protein-Protein Interactions | Disruption of interactions by binding to one of the protein partners (e.g., p53-MDM2). nih.gov | The hydrophobic and halogen-bonding capabilities could be exploited to interfere with protein complexes. |

| Metabolic Enzymes | Allosteric or competitive inhibition (e.g., Phospholipase D, Cytochrome P450s). nih.gov | The known inhibition of CYP enzymes by its isomer suggests potential for similar activity. |

| Bacterial Sensor Proteins | Acting as agonists or antagonists to modulate gene expression (e.g., TodS-TodT system). pnas.orgnih.gov | Could potentially interact with bacterial or mammalian sensor proteins that recognize aromatic compounds. |

Cellular Effects Induced by Halogenated Toluene Derivatives: A Chemical Perspective

From a chemical perspective, the cellular effects of halogenated toluene derivatives are a direct consequence of their interactions with biomolecules. The chemical properties of the halogen substituents—their size, electronegativity, and ability to form halogen bonds—are paramount. researchgate.net

The introduction of a halogen atom into an organic molecule can increase its reactivity or provide a site for metabolic transformation. For instance, cytochrome P450 enzymes can metabolize halogenated aromatic compounds, sometimes leading to the formation of reactive intermediates. nih.gov While this can be a detoxification pathway, it can also lead to cellular damage if the intermediates are highly reactive.

The ability of halogenated compounds to induce cellular effects is often linked to their capacity to generate reactive oxygen species (ROS) or to act as bio-reductive alkylating agents. mdpi.com However, for a relatively simple molecule like this compound, more direct interactions with specific cellular targets are likely the primary mode of action.

The cellular uptake and distribution of halogenated toluenes are also critical factors. Their increased lipophilicity allows for easier passage through the lipid bilayers of cell membranes, giving them access to intracellular targets. rsc.org Once inside the cell, they can interact with a variety of proteins and enzymes, as discussed previously, leading to the modulation of cellular functions. For example, the disruption of key signaling pathways by a halogenated compound can lead to outcomes such as cell cycle arrest or apoptosis. nih.gov The specific cellular effects of this compound would depend on its unique profile of molecular interactions and the cellular context in which it is studied.

Analytical Methodologies for Research and Characterization of 2 Chloro 4 Iodotoluene

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a primary method for the purification and separation of organic compounds. u-szeged.hu For a compound like 2-Chloro-4-iodotoluene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and isolating the compound from impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method allows for effective separation under straightforward conditions and is scalable, making it suitable for both analytical purity checks and preparative separation to isolate impurities. sielc.comsielc.com

A key aspect of this method is the use of a specialized column and a simple mobile phase. sielc.com The method's adaptability for mass spectrometry (MS) detection by substituting the acid in the mobile phase enhances its utility in modern analytical laboratories. sielc.comsielc.com For faster analysis, the method can be adapted for Ultra-High-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes. sielc.comsielc.com

Table 1: HPLC Method Parameters for this compound Separation

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. | sielc.comsielc.com |

| Applications | Purity assessment, isolation of impurities, preparative separation, pharmacokinetics. | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for separating and identifying different volatile and semi-volatile organic substances within a complex mixture. measurlabs.com It is particularly useful for analyzing the purity of compounds like this compound and identifying potential byproducts from a synthesis reaction. measurlabs.comnih.gov The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that acts as a molecular fingerprint.

In the context of halogenated aromatic compounds, GC-MS analysis often involves specific instrument settings to achieve optimal separation and detection. nih.gov The choice of the capillary column, such as a non-polar Rxi-5MS, is critical. nih.govresearchgate.net The temperature programming of the GC oven, along with the temperatures of the injector and ion source, are fine-tuned to ensure efficient volatilization and separation. nih.gov The mass spectrometer can be operated in various modes, such as electron ionization (EI), to generate characteristic fragmentation patterns for identification. nih.govnih.gov

Table 2: General GC-MS Parameters and Data for Halogenated Aromatics

| Parameter | Description / Value | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | measurlabs.comnih.gov |

| Sample Requirement | Sample must be volatile or semi-volatile. | measurlabs.com |

| Typical Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or similar | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Injector Temperature | ~270 °C | nih.gov |

| Ion Source Temperature | ~200-230 °C | nih.gov |

| Kovats Retention Index | 1312 (Semi-standard non-polar column) | nih.gov |

| Mass Spectrum Data (m/z) | Top Peak: 125, 2nd Highest: 89, 3rd Highest: 252 (Molecular Ion) | nih.gov |

Quantitative Analysis of this compound in Research Samples

Beyond qualitative identification and purity assessment, quantitative analysis is crucial for determining the precise amount of this compound in a given sample. This is vital in various research contexts, such as monitoring reaction kinetics or performing pharmacokinetic studies. sielc.comsielc.com Both HPLC and GC-MS are powerful quantitative techniques. sielc.commeasurlabs.com

For quantitative HPLC analysis, a calibration curve is typically constructed by running a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. The scalability of the described HPLC method for this compound makes it suitable for such quantitative applications. sielc.com

Similarly, GC-MS can be used for quantification, often exhibiting excellent limits of detection (LODs) for halogenated compounds, sometimes in the picogram per liter (pg/L) range. nih.gov Quantitative GC-MS analysis also relies on calibration curves and may involve the use of an internal standard to correct for variations in sample injection and analysis. researchgate.net The selection of specific ions to monitor (Selected Ion Monitoring, SIM) can enhance sensitivity and selectivity for trace-level quantification. nih.gov To ensure accuracy, multi-technique validation, potentially combining HPLC and GC-MS, and the use of certified reference materials for calibration are recommended best practices.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Iodotoluene

As a versatile halogenated aromatic compound, 2-chloro-4-iodotoluene stands as a valuable intermediate in organic synthesis. ontosight.ai Its unique substitution pattern, featuring both a chloro and an iodo group on a toluene (B28343) scaffold, offers distinct reactivity that can be exploited for the construction of more complex molecules. ontosight.ai Future research is poised to expand its utility by focusing on more efficient and sustainable synthetic methodologies, computational design of novel derivatives, and its application in diverse scientific fields.

Q & A

What are the established synthetic routes for 2-Chloro-4-iodotoluene, and how do reaction conditions influence product purity?

Basic Research Question

this compound (CAS 83846-48-4) is typically synthesized via halogenation or coupling reactions. A validated method involves reacting toluene derivatives with iodine monochloride (ICl) in the presence of Lewis acids like FeCl₃, which directs halogenation to specific positions on the aromatic ring . Copper(I) iodide and potassium fluoride in N,N-dimethylformamide (DMF) have also been used to introduce iodine at the para position, achieving yields >80% under optimized temperatures (80–100°C) . Key factors affecting purity include:

- Solvent polarity : DMF enhances iodine solubility and reaction efficiency.

- Catalyst loading : Excess CuI may lead to byproducts like diarylated compounds.

- Workup procedures : Sequential extraction with organic solvents (e.g., diethyl ether) removes unreacted reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。